REACTION_CXSMILES
|
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of oxalyl chloride under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of oxalyl chloride under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of oxalyl chloride under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |